molecular formula C11H8BrNO B1282401 2-(2-Bromophenoxy)pyridine CAS No. 94191-74-9

2-(2-Bromophenoxy)pyridine

Cat. No.: B1282401
CAS No.: 94191-74-9
M. Wt: 250.09 g/mol
InChI Key: SMNHOCXRZOGARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenoxy)pyridine is a heterocyclic organic compound with the chemical formula C12H8BrNO. It is a pyridine-based molecule with a two-bromophenyl group. This compound is an important building block in medicinal chemistry research, as it is incorporated into various biologically active molecules.

Scientific Research Applications

2-(2-Bromophenoxy)pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes.

    Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds

Safety and Hazards

“2-(2-Bromophenoxy)pyridine” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

Research on pyridine derivatives, including “2-(2-Bromophenoxy)pyridine”, is ongoing. These compounds are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Future research may focus on developing new synthesis methods and exploring further applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)pyridine typically involves the reaction of 2-Iodopyridine with 2-Bromophenol. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions usually include heating the mixture to a temperature of around 100°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of this compound with various functional groups replacing the bromine atom.

    Oxidation Reactions: The major products are oxides and other oxidized derivatives.

    Reduction Reactions: The major products are reduced derivatives with hydrogen atoms replacing the bromine atom.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)pyridine
  • 2-(2-Fluorophenoxy)pyridine
  • 2-(2-Iodophenoxy)pyridine

Uniqueness

2-(2-Bromophenoxy)pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards molecular targets .

Properties

IUPAC Name

2-(2-bromophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNHOCXRZOGARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenoxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenoxy)pyridine
Reactant of Route 3
Reactant of Route 3
2-(2-Bromophenoxy)pyridine
Reactant of Route 4
Reactant of Route 4
2-(2-Bromophenoxy)pyridine
Reactant of Route 5
Reactant of Route 5
2-(2-Bromophenoxy)pyridine
Reactant of Route 6
Reactant of Route 6
2-(2-Bromophenoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.